3-Propylidenephthalide
Overview
Description
3-Propylidenephthalide: is a chemical compound belonging to the class of alicyclic and aromatic lactones. It is known for its use as a flavoring agent in food and as a fragrance in cosmetic products . The compound has the molecular formula C11H10O2 and a molecular weight of 174.20 g/mol .
Mechanism of Action
Target of Action
3-Propylidenephthalide is a unique compound that is naturally distributed in different plants . .
Mode of Action
It is known that the compound is a flavoring ingredient and is typically added as a food additive . It belongs to a class of compounds known as phthalides, which are known to possess multiple bioactivities .
Biochemical Pathways
Phthalides, the class of compounds to which this compound belongs, are associated with hemorheological improvement, vascular function modulation, and central nervous system protection . They have potential treatments for a variety of diseases, mainly including cardio-cerebrovascular disorders and neurological complications such as Alzheimer’s disease . .
Result of Action
This compound is known to enhance the smell of a product and/or perfumes the skin . .
Action Environment
This compound may be sensitive to prolonged exposure to air and moisture . This suggests that environmental factors could influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
3-Propylidenephthalide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and context. Additionally, this compound has been shown to bind with certain proteins, altering their conformation and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. This modulation can result in altered gene expression, affecting the production of proteins involved in critical cellular functions. Furthermore, this compound has been observed to impact cellular metabolism by influencing the activity of metabolic enzymes .
Molecular Mechanism
The mechanism of action of this compound involves several molecular interactions. At the molecular level, this compound binds to specific biomolecules, including enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context. For instance, this compound has been shown to inhibit certain cytochrome P450 enzymes, affecting the metabolism of various substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal adverse effects, while higher doses can lead to toxicity. For instance, studies have shown that this compound at a dose of 1 mg/kg is generally safe, but higher doses can cause adverse effects such as liver toxicity and changes in metabolic enzyme activity. These threshold effects highlight the importance of dosage in determining the safety and efficacy of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the overall activity and toxicity of this compound. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. This compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within tissues can also influence its overall activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can localize to specific compartments or organelles within the cell, such as the endoplasmic reticulum, mitochondria, and nucleus. This localization is often directed by targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Propylidenephthalide can be synthesized through various methods. One common approach involves the use of chiral bifunctional thiourea organocatalysts to obtain enantioenriched highly functionalized dihydronaphthoquinones and chiral 3,3-disubstituted phthalides . The reaction typically involves the use of specific catalysts and controlled reaction conditions to achieve the desired product.
Industrial Production Methods: In industrial settings, this compound is produced by semi-synthetic methods, starting from natural raw materials or through chemical synthesis. The compound is often used as an analytical standard for the determination of analytes in cosmetics, personal care products, tobacco products, and biological samples by various chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Propylidenephthalide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Propylidenephthalide has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Butylidenephthalide: Another member of the alicyclic and aromatic lactones group, used as a flavoring agent.
3,4-Dihydrocoumarin: A compound with similar applications in food flavoring and fragrance.
Uniqueness of 3-Propylidenephthalide: this compound is unique due to its specific molecular structure, which imparts distinct olfactory properties. Its use as both a flavoring and fragrance agent highlights its versatility in various industries.
Properties
CAS No. |
17369-59-4 |
---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(3E)-3-propylidene-2-benzofuran-1-one |
InChI |
InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-7H,2H2,1H3/b10-5+ |
InChI Key |
NGSZDVVHIGAMOJ-BJMVGYQFSA-N |
Isomeric SMILES |
CC/C=C/1\C2=CC=CC=C2C(=O)O1 |
SMILES |
CCC=C1C2=CC=CC=C2C(=O)O1 |
Canonical SMILES |
CCC=C1C2=CC=CC=C2C(=O)O1 |
boiling_point |
343 to 347 °F at 15 mm Hg (NTP, 1992) |
density |
1.135 at 74.7 °F (NTP, 1992) 1.127-1.132 |
flash_point |
greater than 200 °F (NTP, 1992) |
17369-59-4 94704-89-9 |
|
physical_description |
3-propylidene phthalide is a clear yellow liquid. (NTP, 1992) colourless, slightly viscous liquid; warm, spicy-herbaceous aroma |
Pictograms |
Irritant |
solubility |
less than 0.1 mg/mL at 64° F (NTP, 1992) Insoluble in water; soluble in oils soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 3-Propylidenephthalide and how is it characterized?
A1: this compound is a phthalide derivative. Its structure comprises a phthalide core with a propylidene substituent at the 3-position. [] The molecular formula is C11H10O2. [] Structural characterization was achieved using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR, 1H-1H COSY, HMQC, and HMBC techniques. []
Q2: What is known about the antibacterial activity of this compound?
A2: While this compound itself has not been extensively studied for its antibacterial properties, a closely related compound, Z-ligustilide (3-butylidenephthalide), isolated from the same plant source (Levisticum officinale), exhibited activity against Staphylococcus aureus, Escherichia coli, and vancomycin-resistant Enterococcus faecium. [] This suggests that this compound and related phthalides could be promising candidates for further investigation as potential antibacterial agents. []
Q3: How does the structure of this compound relate to other similar compounds and their fragmentation patterns?
A3: Research has shown that this compound (specifically, its isomer this compound) exhibits interesting isomerization behavior when ionized. [, ] It can undergo up to seven consecutive, reversible isomerization steps, interconverting with isomers like 2-ethyl-1,3-indandione. [, ] This complex isomerization process, involving shifts of both protonated and neutral carbonyl groups, ultimately influences the fragmentation pathways observed in mass spectrometry analysis. [, ] Understanding these fragmentation patterns is crucial for the accurate identification and characterization of this compound and related compounds.
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